BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectral data analysis of 4-Formyl-3-
methoxybenzoic acid (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Formyl-3-methoxybenzoic acid

Cat. No.: B2511987

A Guide to the Spectral Analysis of 4-Formyl-3-
methoxybenzoic Acid

This technical guide provides an in-depth analysis of the spectral data of 4-Formyl-3-
methoxybenzoic acid, a key organic intermediate in pharmaceutical synthesis and materials
science. Designed for researchers, scientists, and drug development professionals, this
document elucidates the structural features of the molecule through a detailed examination of
its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.
The causality behind experimental choices and data interpretation is explained to provide a
practical and self-validating framework for analysis.

Introduction: The Structural Significance of 4-
Formyl-3-methoxybenzoic Acid

4-Formyl-3-methoxybenzoic acid (CsHsOa) is a substituted aromatic carboxylic acid. Its
molecular architecture, featuring a carboxylic acid, an aldehyde, and a methoxy group on a
benzene ring, presents a unique spectral fingerprint. Understanding this fingerprint is crucial for
confirming its identity, purity, and for predicting its reactivity in various chemical
transformations. This guide will walk through the theoretical and practical aspects of its spectral
characterization.

Molecular Structure:
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Caption: Chemical structure of 4-Formyl-3-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4-Formyl-3-methoxybenzoic acid, both *H and 13C NMR provide critical
information about the electronic environment of each atom.

'H NMR Spectroscopy

The *H NMR spectrum of 4-Formyl-3-methoxybenzoic acid is predicted to show distinct
signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the
methoxy protons. The chemical shifts are influenced by the electron-withdrawing effects of the
aldehyde and carboxylic acid groups and the electron-donating effect of the methoxy group.

Predicted *H NMR Data (500 MHz, CDCIs):

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
) Carboxylic acid (-
~11.0 Singlet 1H
COOH)

~10.5 Singlet 1H Aldehyde (-CHO)
~8.2 Doublet 1H Aromatic (H-5)
~8.0 Doublet of doublets 1H Aromatic (H-6)
~7.3 Doublet 1H Aromatic (H-2)
~4.0 Singlet 3H Methoxy (-OCH3)

Interpretation:

e Carboxylic Acid Proton ( ~11.0 ppm): This proton is highly deshielded due to the
electronegative oxygen atoms and its acidic nature, resulting in a downfield singlet.

o Aldehyde Proton ( ~10.5 ppm): The aldehyde proton is also significantly deshielded by the
adjacent carbonyl group, appearing as a sharp singlet.
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e Aromatic Protons (~7.3-8.2 ppm): The substitution pattern on the benzene ring leads to a
complex splitting pattern. H-5 is ortho to the electron-withdrawing aldehyde group, making it
the most downfield of the aromatic protons. H-6 is coupled to both H-5 and H-2, likely
appearing as a doublet of doublets. H-2, being ortho to the carboxylic acid group, will also be
downfield.

o Methoxy Protons ( ~4.0 ppm): The three protons of the methoxy group are equivalent and
appear as a sharp singlet in a region typical for methoxy groups attached to an aromatic ring.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted 3C NMR Data (125 MHz, CDCls):

Chemical Shift (d) ppm Assignment

~192 Aldehyde Carbonyl (C=0)

~170 Carboxylic Acid Carbonyl (C=0)

~160 Aromatic (C-3)

~135 Aromatic (C-1)

~132 Aromatic (C-4)

~128 Aromatic (C-6)

~115 Aromatic (C-5)

~112 Aromatic (C-2)

~56 Methoxy (-OCH?3)
Interpretation:

o Carbonyl Carbons: The aldehyde and carboxylic acid carbonyl carbons are the most
deshielded, appearing at the lowest field (~192 and ~170 ppm, respectively).
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o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
attached functional groups. C-3, attached to the electron-donating methoxy group, is shifted
upfield relative to the other substituted carbons. The carbons ortho and para to the electron-
withdrawing groups (C-2, C-5, C-6) will have their resonances shifted downfield.

o Methoxy Carbon: The methoxy carbon appears at a characteristic upfield position (~56 ppm).
Experimental Protocol for NMR Spectroscopy:
Caption: A typical workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron lonization - El):

miz Predicted Intensity (%) Assighment
180 100 Molecular lon [M]*
179 90 [M-H]*

165 40 [M-CHs]*

151 60 [M-CHOJ*

137 30 [M-COOH]*

123 50 [M-CHO, -COJ*
109 20 [M-COOH, -COJ*

Interpretation:

e Molecular lon Peak: The peak at m/z 180 corresponds to the molecular weight of 4-Formyl-
3-methoxybenzoic acid (180.04 g/mol ).[1]

e Key Fragment lons:
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[e]

o

[¢]

[M-CHO]* (m/z 151): Loss

[¢]

Experimental Protocol for Mass Spectrometry (GC-MS):

of the formyl radical.

[M-COOH]* (m/z 137): Loss of the carboxyl radical.

Caption: A generalized workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Absorption Bands:

[M-H]* (m/z 179): Loss of a hydrogen radical is a common fragmentation for aldehydes.

[M-CHs]* (m/z 165): Loss of a methyl radical from the methoxy group.

Wavenumber (cm~?) Intensity Functional Group
3300-2500 Broad O-H stretch (Carboxylic acid)
3050-3000 Medium C-H stretch (Aromatic)
2950-2850 Medium C-H stretch (Methoxy)
2850, 2750 Weak C-H stretch (Aldehyde)
1720-1680 Strong C=0 stretch (Carboxylic acid)
1700-1660 Strong C=0 stretch (Aldehyde)
1600, 1475 Medium-Strong C=C stretch (Aromatic)
1250-1000 Strong C-O stret.ch (Fther and
Carboxylic acid)
900-675 Strong C-H bend (Aromatic)

Interpretation:
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e O-H Stretch: The very broad absorption in the 3300-2500 cm~1 region is characteristic of the
hydrogen-bonded O-H stretch of a carboxylic acid dimer.

e C=0 Stretches: Two distinct strong carbonyl peaks are expected: one for the carboxylic acid
(~1700 cm~1) and one for the aldehyde (~1680 cm~1). Their exact positions can be
influenced by conjugation with the aromatic ring.

e Aromatic C=C Stretches: Absorptions in the 1600-1475 cm~* region confirm the presence of
the benzene ring.

e C-O Stretches: Strong bands in the 1250-1000 cm~1 region correspond to the C-O stretching
vibrations of the ether and carboxylic acid functionalities.

Experimental Protocol for IR Spectroscopy (ATR):

Caption: Standard procedure for obtaining an ATR-IR spectrum.

Conclusion: A Cohesive Structural Confirmation

The combined analysis of NMR, MS, and IR spectra provides a comprehensive and self-
validating confirmation of the structure of 4-Formyl-3-methoxybenzoic acid. The *H and 3C
NMR spectra elucidate the precise arrangement of protons and carbons, while mass
spectrometry confirms the molecular weight and provides insights into fragmentation pathways.
Infrared spectroscopy definitively identifies the key functional groups present in the molecule.
This multi-technique approach ensures a high degree of confidence in the structural
assignment, which is paramount for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral data analysis of 4-Formyl-3-methoxybenzoic
acid (NMR, MS, IR)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2511987#spectral-data-analysis-of-4-formyl-3-
methoxybenzoic-acid-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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